N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include multi-step syntheses, and often requires knowledge of organic chemistry .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This can involve predicting possible reactions, or it could involve experimental work to see how the compound reacts under various conditions .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .Scientific Research Applications
Chemical Properties and Applications
N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide is a compound that falls within a class of biologically important molecules with potential applications as herbicidal, pesticidal, or fungicidal agents. These compounds, including N-(4-bromophenyl)-5,6-dichloronicotinamide and 6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide, exhibit properties such as planar molecular structure and intermolecular hydrogen bonding, which are significant for their biological activity. Studies on similar compounds have shed light on their potential uses in various biological applications (Jethmalani et al., 1996).
Synthesis and Structural Analysis
The synthesis of related compounds has been a subject of significant research. For example, ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, a derivative, was synthesized with an overall yield of about 71%, showcasing the feasibility of producing these compounds in a laboratory setting (Zhou Yan-feng, 2007). Another study detailed the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, indicating the potential for diverse chemical modifications and adaptations for specific applications (Wang et al., 2006).
Radiotracer Development for PET Imaging
Significant research has also been conducted in the development of radiotracers for positron emission tomography (PET) imaging. Compounds like [(18)F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide have shown promise in this area, with high tumor uptake and rapid body clearance via predominantly renal excretion. These attributes make them suitable for preclinical studies and potential clinical trials to assess the responsiveness of therapeutic agents, particularly in the context of melanoma (Greguric et al., 2009).
Molecular Structure and Spectroscopic Investigation
The molecular structure and spectroscopic investigation of related compounds have been a focus in several studies. For example, research on (E)-1-(2,4-Dichloro-5-fluorophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one provided insights into the molecular structure, HOMO-LUMO, and spectroscopic properties, which are critical for understanding the chemical behavior and potential applications of these compounds (Adole et al., 2020).
Mechanism of Action
Target of Action
N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures, such as pyraclostrobin, are known to target certain pathogens like Botrytis cinerea and Alternaria alternata .
Mode of Action
Related compounds such as pyraclostrobin are known to act as quinone outside inhibitors (qoi), a type of fungicide used in agriculture .
Biochemical Pathways
Compounds with similar structures, such as paclobutrazol, are known to mediate their growth-regulating properties by altering the levels of important plant hormones including gibberellins (gas), abscisic acid (aba), and cytokinins (ck) .
Result of Action
Related compounds have shown diverse pharmacological effects, including antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
properties
IUPAC Name |
2,6-dichloro-N-(4-chlorophenyl)-5-fluoropyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3FN2O/c13-6-1-3-7(4-2-6)17-12(19)8-5-9(16)11(15)18-10(8)14/h1-5H,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJACDXTWGSRXKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(N=C2Cl)Cl)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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